molecular formula C9H13N3O2 B13215075 3-Amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide

3-Amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide

Cat. No.: B13215075
M. Wt: 195.22 g/mol
InChI Key: FSOOZJIQQVWHBX-UHFFFAOYSA-N
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Description

3-Amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide is a chemical compound with the molecular formula C9H13N3O2. It is known for its potential applications in various fields, including chemistry, biology, and medicine. The compound features an amino group, a hydroxyl group, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide typically involves the reaction of 3-amino-2-hydroxypropanoic acid with pyridine-4-carboxaldehyde. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pH conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for maximum efficiency, yield, and safety, with stringent quality control measures in place to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

3-amino-2-hydroxy-N-(pyridin-4-ylmethyl)propanamide

InChI

InChI=1S/C9H13N3O2/c10-5-8(13)9(14)12-6-7-1-3-11-4-2-7/h1-4,8,13H,5-6,10H2,(H,12,14)

InChI Key

FSOOZJIQQVWHBX-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CNC(=O)C(CN)O

Origin of Product

United States

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